molecular formula C42H32O9 B12794420 Gnetin H, cis- CAS No. 1261292-13-0

Gnetin H, cis-

Cat. No.: B12794420
CAS No.: 1261292-13-0
M. Wt: 680.7 g/mol
InChI Key: PHIHHTIYURVLDB-LZPIWRFWSA-N
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Description

Gnetin H, cis- is a plant-derived polyphenolic compound belonging to the resveratrol family. It is an oligostilbene, which means it is a polymer of stilbene units. Resveratrol, the parent compound, is a well-known phytoalexin found in various plants, particularly in grape skins. Gnetin H, cis- has gained attention for its potential therapeutic properties, including its ability to inhibit cancer cell proliferation and induce apoptosis .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Gnetin H, cis- involves the polymerization of resveratrol units. The process typically requires specific catalysts and reaction conditions to ensure the correct cis- configuration. One common method involves the use of oxidative coupling reactions, where resveratrol is treated with oxidizing agents under controlled conditions to form the oligostilbene structure .

Industrial Production Methods

Industrial production of Gnetin H, cis- is still in the research and development phase. large-scale synthesis would likely involve optimizing the oxidative coupling reactions to increase yield and purity. This could include the use of advanced catalytic systems and continuous flow reactors to ensure consistent production .

Chemical Reactions Analysis

Types of Reactions

Gnetin H, cis- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various quinones, dihydro derivatives, and substituted oligostilbenes. These products can have different biological activities and potential therapeutic applications .

Properties

CAS No.

1261292-13-0

Molecular Formula

C42H32O9

Molecular Weight

680.7 g/mol

IUPAC Name

5-[(2S,3S,5S,6S)-3-(3,5-dihydroxyphenyl)-2,6-bis(4-hydroxyphenyl)-4-[(Z)-2-(4-hydroxyphenyl)ethenyl]-2,3,5,6-tetrahydrofuro[3,2-f][1]benzofuran-5-yl]benzene-1,3-diol

InChI

InChI=1S/C42H32O9/c43-27-8-1-22(2-9-27)3-14-34-39-35(50-41(23-4-10-28(44)11-5-23)37(39)25-15-30(46)19-31(47)16-25)21-36-40(34)38(26-17-32(48)20-33(49)18-26)42(51-36)24-6-12-29(45)13-7-24/h1-21,37-38,41-49H/b14-3-/t37-,38-,41+,42+/m0/s1

InChI Key

PHIHHTIYURVLDB-LZPIWRFWSA-N

Isomeric SMILES

C1=CC(=CC=C1/C=C\C2=C3[C@@H]([C@H](OC3=CC4=C2[C@@H]([C@H](O4)C5=CC=C(C=C5)O)C6=CC(=CC(=C6)O)O)C7=CC=C(C=C7)O)C8=CC(=CC(=C8)O)O)O

Canonical SMILES

C1=CC(=CC=C1C=CC2=C3C(C(OC3=CC4=C2C(C(O4)C5=CC=C(C=C5)O)C6=CC(=CC(=C6)O)O)C7=CC=C(C=C7)O)C8=CC(=CC(=C8)O)O)O

Origin of Product

United States

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